Sodium 6-(dimethylamino)naphthalene-2-sulfonate
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Overview
Description
Sodium 6-(dimethylamino)naphthalene-2-sulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is a white crystalline powder that is soluble in water and exhibits weak alkalinity. This compound is often used as a reagent in organic synthesis and as a fluorescent dye in biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-(dimethylamino)naphthalene-2-sulfonate typically involves the reaction of dimethylamine with naphthalene-2-sulfonic acid. The process includes the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.
Sulfonation: The amino group is then sulfonated to form naphthalene-2-sulfonic acid.
Dimethylation: Finally, the amino group is dimethylated using dimethylamine to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(dimethylamino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalene compounds .
Scientific Research Applications
Sodium 6-(dimethylamino)naphthalene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 6-(dimethylamino)naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Sodium naphthalene-2-sulfonate
- Sodium 6-hydroxynaphthalene-2-sulfonate
- Sodium 4-(dimethylamino)naphthalene-1-sulfonate
Comparison: Sodium 6-(dimethylamino)naphthalene-2-sulfonate is unique due to its dimethylamino group, which imparts specific fluorescence properties and reactivity. Compared to similar compounds, it offers enhanced stability and solubility in water, making it more suitable for certain applications in biological and chemical research .
Properties
Molecular Formula |
C12H12NNaO3S |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
sodium;6-(dimethylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C12H13NO3S.Na/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11;/h3-8H,1-2H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
QDBXNLAQZNBTTP-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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